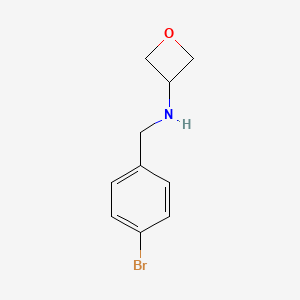

N-(4-Bromobenzyl)oxetan-3-amine

Description

N-(4-Bromobenzyl)oxetan-3-amine (CAS: 1342610-11-0) is a brominated aromatic amine derivative with the molecular formula C₁₀H₁₂BrNO and a molecular weight of 242.11 g/mol . It features a benzyl group substituted with a bromine atom at the para position, attached to an oxetane-3-amine scaffold. This compound is primarily utilized as a versatile building block in pharmaceutical and agrochemical synthesis, enabling the development of drug candidates through its reactive amine and bromine functional groups .

Synthesis: A general method involves coupling reactions, such as the treatment of N-(4-bromobenzyl)prop-2-en-1-amine with carbamate derivatives under basic conditions, as demonstrated in the synthesis of related urea analogs .

Availability: While discontinued by some suppliers (e.g., CymitQuimica), it remains accessible through specialty chemical providers like AK Scientific and Shanghai Yuanye Biotechnology, albeit at a high cost (e.g., 8,200 CNY for 1g) .

Properties

IUPAC Name |

N-[(4-bromophenyl)methyl]oxetan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-9-3-1-8(2-4-9)5-12-10-6-13-7-10/h1-4,10,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRNEVWIFUXHFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromobenzyl)oxetan-3-amine typically involves the reaction of 4-bromobenzyl chloride with oxetan-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromobenzyl)oxetan-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding benzyl oxetane derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as sodium azide or thiourea are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxetane derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(4-Bromobenzyl)oxetan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can enhance the compound’s binding affinity to these targets, while the oxetane ring can influence its physicochemical properties, such as stability and solubility . These interactions can modulate various biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects on Physicochemical Properties

- Bromine vs.

- Positional Isomerism : The meta-bromo analog (N-(3-Bromobenzyl)oxetan-3-amine) exhibits distinct electronic effects compared to the para isomer, altering binding affinities in receptor-ligand interactions .

- Trifluoromethyl Group : The CF₃ group in N-(4-(trifluoromethyl)benzyl)oxetan-3-amine enhances metabolic stability and electron-withdrawing effects, making it valuable in protease inhibitors .

Biological Activity

N-(4-Bromobenzyl)oxetan-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an oxetane ring and a bromobenzyl group. This article delves into its biological activity, potential therapeutic applications, and the underlying mechanisms of action based on diverse research findings.

Structural Overview

The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 227.09 g/mol. The compound's structure is characterized by:

- Oxetane Ring : A four-membered cyclic ether that contributes to the compound's reactivity and potential interactions with biological targets.

- Bromobenzyl Group : Enhances electrophilicity and may influence binding affinity to various enzymes or receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromobenzyl group can enhance binding affinity, while the oxetane ring influences stability and solubility. These interactions are crucial for its potential applications in drug discovery, particularly in targeting enzymes involved in disease mechanisms.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. The compound has been investigated for its effectiveness against various bacterial strains, demonstrating notable activity that warrants further exploration in the context of antibiotic development.

Anticancer Activity

This compound has shown promise as an anticancer agent. Preliminary studies suggest that compounds with similar oxetane structures can exhibit significant antiproliferative effects across various cancer cell lines, including glioblastoma and leukemia models. For instance, oxetanyl derivatives have been reported to impair cell viability in multiple cancer types with minimal toxicity towards normal cells .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-aminooxetane | Contains an amino group on an oxetane ring | Basic building block for further modifications |

| 4-bromobenzylamine | Aromatic amine without an oxetane structure | Lacks cyclic ether properties |

| 3-(4-Bromophenyl)oxetan-3-amine | Similar oxetane structure | Different substitution pattern on the aromatic ring |

| 2-aminooxetane | Amino group at a different position | Variation in reactivity and potential applications |

This table highlights the distinctive combination of functional groups in this compound, which may influence its reactivity and biological activity compared to similar compounds.

Case Studies and Research Findings

Recent studies have focused on optimizing compounds similar to this compound for enhanced therapeutic efficacy. For instance, oxetanyl derivatives targeting RNA demethylases have demonstrated potent antiproliferative effects in cancer models . These findings suggest that further investigation into the specific interactions of this compound with biological macromolecules could reveal its full therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.